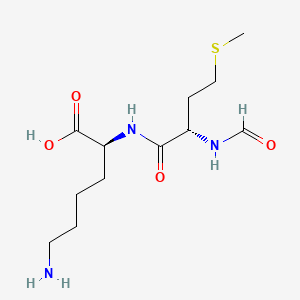

For-Met-Lys-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“For-Met-Lys-OH” is a peptide sequence consisting of three amino acids: Formylmethionine (For), Methionine (Met), and Lysine (Lys) . It’s a building block for the preparation of branched and cyclic peptides or the modification of peptides with dye labels, biotin, or many particular functional groups .

Molecular Structure Analysis

“For-Met-Lys-OH” contains a total of 42 bonds; 19 non-H bonds, 3 multiple bonds, 11 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 2 secondary amides (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .

Chemical Reactions Analysis

The chemical reactions involving “For-Met-Lys-OH” are primarily related to its role as a peptide sequence. Peptides are short amino acid chains that are linked by amide (or peptide) bonds formed between the NH2 group of one and the CO2H group of the other .

Applications De Recherche Scientifique

- “For-Met-Lys-OH” has been studied for its anti-aging effects. A dermocosmetic product containing this peptide, along with apple stem cell extract, urea, and creatine, was applied topically on the face. The study assessed its efficacy in reducing crow’s feet wrinkles in women with sensitive skin .

- In the field of tissue engineering, “For-Met-Lys-OH” is part of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides (referred to as series K). These peptides, which contain an aliphatic region and a Lys residue, serve as self-supporting hydrogels. Researchers have proposed using them as scaffolds for bioprinting applications .

Cosmeceuticals and Anti-Aging

Bioprinting Scaffold

Safety and Hazards

The safety data sheet for a similar compound, Fmoc-D-Lys(N3)-OH, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation if inhaled . It’s recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling the compound .

Orientations Futures

The future directions for “For-Met-Lys-OH” could involve its use in the synthesis of more complex peptides and proteins. It could also be used in the development of new methods for peptide synthesis, as suggested by a study that described a highly efficient method for the synthesis of Fmoc-Lys(Mmt)-OH .

Mécanisme D'action

Target of Action

For-Met-Lys-OH, also known as N-Formylmethionyllysine, is a tripeptide composed of formylmethionine and lysine. It is often used in the field of cosmetics for its anti-aging effects . The primary targets of For-Met-Lys-OH are skin cells, where it interacts with cellular components to promote skin health and reduce signs of aging .

Mode of Action

It is believed that the compound interacts with its targets (skin cells) by promoting the production of collagen and elastin, proteins that are essential for maintaining skin elasticity and firmness . This interaction results in improved skin texture and reduced appearance of wrinkles .

Biochemical Pathways

For-Met-Lys-OH may influence several biochemical pathways. Methionine, one of the amino acids in the tripeptide, is known to play a role in the biosynthesis of other amino acids and in the production of SAM (S-adenosylmethionine), a universal methyl donor involved in numerous biochemical reactions . Lysine, another component of the tripeptide, is involved in protein synthesis and has been implicated in various physiological processes .

Pharmacokinetics

A study on a similar compound, met-val-lys, showed that it was effectively cleaved by neutral endopeptidase (nep) of renal brush border enzymes at the met-val amide bond, and the metabolite was rapidly excreted via the renal pathway with minimal kidney retention . This suggests that For-Met-Lys-OH may have similar ADME properties.

Result of Action

The molecular and cellular effects of For-Met-Lys-OH’s action primarily manifest as improved skin health. By promoting the production of collagen and elastin, For-Met-Lys-OH helps maintain skin elasticity and firmness, resulting in a reduction in the appearance of wrinkles and other signs of aging .

Action Environment

Environmental factors can influence the action, efficacy, and stability of For-Met-Lys-OH. For instance, factors such as light, temperature, and oxygen availability can affect the stability of essential oils, which often contain amino acids like For-Met-Lys-OH . Additionally, the presence of other substances, such as contaminants or other biochemicals, can potentially interact with For-Met-Lys-OH and alter its effects .

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O4S/c1-20-7-5-9(14-8-16)11(17)15-10(12(18)19)4-2-3-6-13/h8-10H,2-7,13H2,1H3,(H,14,16)(H,15,17)(H,18,19)/t9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDPHDXNAAAIHP-UWVGGRQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCCN)C(=O)O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.